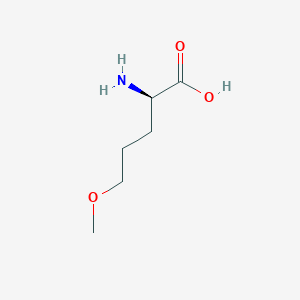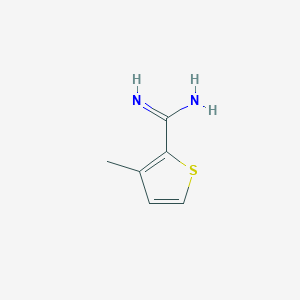![molecular formula C8H10F3N3 B12441632 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine CAS No. 175136-90-0](/img/structure/B12441632.png)
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine is a chemical compound characterized by the presence of a hydrazine group attached to a pyridine ring substituted with methyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine typically involves the reaction of hydrazine derivatives with pyridine-based intermediates. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and other reagents under controlled conditions . The reaction is often carried out in ethanol at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives with altered functional groups.
Applications De Recherche Scientifique
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]hydrazine: Lacks the additional methyl group, resulting in different chemical properties.
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]amine: Contains an amine group instead of hydrazine, leading to distinct reactivity.
Uniqueness
The trifluoromethyl group, in particular, imparts enhanced stability and lipophilicity, making the compound valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
175136-90-0 |
|---|---|
Formule moléculaire |
C8H10F3N3 |
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H10F3N3/c1-5-3-6(8(9,10)11)4-7(13-5)14(2)12/h3-4H,12H2,1-2H3 |
Clé InChI |
ZDVZUFBUTIMKJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)N(C)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



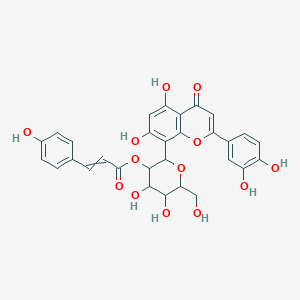
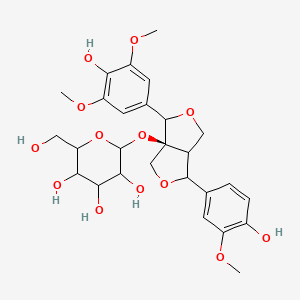

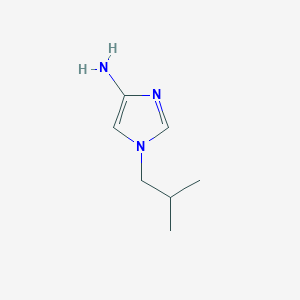
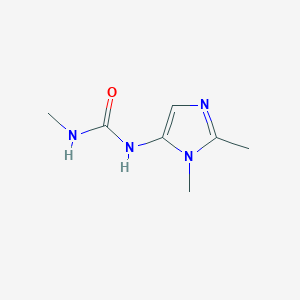
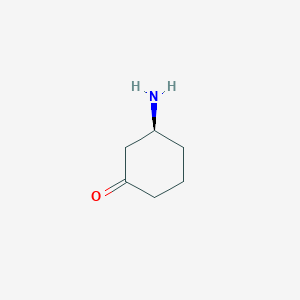
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)

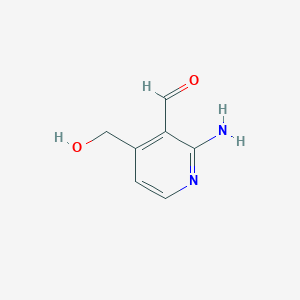
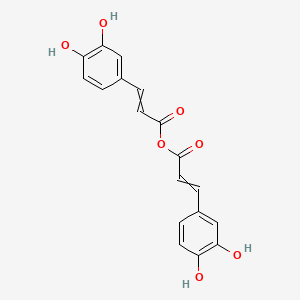
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
